molecular formula C12H14O5 B13686118 3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid

3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13686118
M. Wt: 238.24 g/mol
InChI Key: ROFIJBDLBIBWLV-UHFFFAOYSA-N
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Description

3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a dimethoxy-substituted aromatic ring and a keto group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid typically involves the reaction of 4,5-dimethoxy-2-methylbenzaldehyde with a suitable reagent to introduce the keto group. One common method is the Claisen condensation reaction, where the aldehyde reacts with an ester in the presence of a strong base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Nitro, halogen, or other substituted aromatic compounds.

Scientific Research Applications

3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,5-Dimethoxy-2-methylphenyl)-2-oxopropanoic acid is unique due to its specific structural features, such as the presence of both dimethoxy groups and a keto group on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

3-(4,5-dimethoxy-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C12H14O5/c1-7-4-10(16-2)11(17-3)6-8(7)5-9(13)12(14)15/h4,6H,5H2,1-3H3,(H,14,15)

InChI Key

ROFIJBDLBIBWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CC(=O)C(=O)O)OC)OC

Origin of Product

United States

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